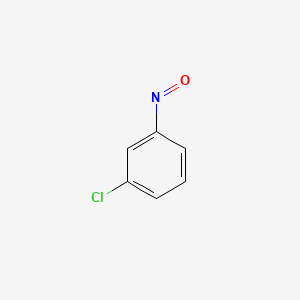

Benzene, 1-chloro-3-nitroso-

Description

Positioning within the Chemical Landscape of Aromatic Nitroso Compounds

Aromatic nitroso compounds, or nitrosoarenes, are characterized by the direct attachment of a nitroso group to an aromatic ring. These compounds are known for their vibrant colors, typically blue or green in their monomeric form, and their existence in a monomer-dimer equilibrium. acs.org In the solid state or in concentrated solutions, they tend to form colorless or pale-yellow dimers, which are azodioxy compounds. acs.org The position of Benzene (B151609), 1-chloro-3-nitroso- within this landscape is defined by its substitution pattern. The chlorine atom at the meta-position influences the electron density of the aromatic ring and, consequently, the reactivity of the nitroso group.

Nitrosoarenes are versatile reagents capable of acting as both electrophiles and nucleophiles, a duality that makes them valuable in constructing new carbon-nitrogen bonds and heterocyclic systems. They are key intermediates in various name reactions and are employed in the synthesis of complex molecules. The presence of a chloro substituent, as in 1-chloro-3-nitrosobenzene, modulates this reactivity, making it a subject of interest for fine-tuning synthetic strategies.

General Properties of Aromatic Nitroso Compounds

| Property | Description |

| Physical State | Typically colored solids (monomer) or colorless/pale-yellow solids (dimer). |

| Equilibrium | Exist in a monomer-dimer equilibrium, influenced by concentration, temperature, and solvent. acs.org |

| Reactivity | Can act as electrophiles (e.g., in Diels-Alder reactions) and nucleophiles. |

| Synthesis | Commonly prepared by the oxidation of corresponding hydroxylamines or the reduction of nitroarenes. |

Historical Context of Nitrosoarene Research

The study of C-nitroso compounds dates back to the late 19th century, with initial research driven by the intriguing colors these compounds exhibited. Early chemists were fascinated by the appearance of blue or green colors upon the formation of nitroso compounds in solution, which often disappeared upon crystallization, yielding white solids. This observation was a central puzzle that led to the realization of the monomer-dimer equilibrium.

Throughout the early 20th century, extensive synthetic and reactivity studies were conducted on the monomeric forms. However, a deep structural understanding of the dimers remained elusive due to the limitations of experimental and theoretical tools of the era. The application of electronic theories of valency and dipole moment measurements in the 1920s and 1930s began to shed light on their electronic nature. It wasn't until the mid-20th century, with the advent of systematic crystallographic and spectroscopic techniques, that the structures of both monomers and dimers could be elucidated with greater accuracy. A significant milestone was the successful synthesis and isolation of primary and secondary nitrosoalkanes, which were previously thought to be too unstable due to their propensity to isomerize into oximes.

Contemporary Academic Significance and Research Trajectories

In modern organic chemistry, nitrosoarenes have re-emerged as powerful and versatile building blocks. Their significance lies in their ability to participate in a wide array of chemical transformations, making them highly valuable for synthetic chemists. Current research often focuses on leveraging their unique reactivity to develop novel synthetic methodologies.

One major research trajectory involves the use of nitrosoarenes in cycloaddition reactions, particularly as dienophiles or heterodienes in Diels-Alder reactions, to construct complex heterocyclic frameworks. Their electrophilic nature is also exploited in reactions with various nucleophiles to form new C-N bonds.

Furthermore, the radical chemistry of nitrosoarenes has become an area of intense investigation. The nitroso group can act as a radical trap, leading to the formation of nitroxide radicals. This property is harnessed in various radical-mediated transformations, enabling the construction of sterically hindered amines and other valuable nitrogen-containing compounds that are challenging to synthesize via traditional methods.

Recent advancements also include the development of novel methods for synthesizing nitrosoarenes themselves, such as the electrophilic ipso-substitution of silyl-substituted benzene derivatives or photochemical rearrangements. researchgate.netnih.govacs.orgthieme-connect.com These methods offer milder and more efficient routes to these often-unstable compounds, expanding their accessibility and utility in synthesis. researchgate.netnih.govacs.orgthieme-connect.com Research into specific, electronically distinct derivatives like Benzene, 1-chloro-3-nitroso- contributes to a deeper understanding of substituent effects on the reactivity of the nitroso functional group, paving the way for more controlled and selective synthetic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-5-2-1-3-6(4-5)8-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTJGNOQDHOIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483395 | |

| Record name | Benzene, 1-chloro-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-78-5 | |

| Record name | 1-Chloro-3-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Benzene, 1 Chloro 3 Nitroso

Electrophilic Aromatic Substitution Dynamics

The introduction of further substituents onto the aromatic ring of 1-chloro-3-nitrosobenzene via electrophilic aromatic substitution (EAS) is significantly influenced by the directing and activating effects of the existing chloro and nitroso groups. Both substituents are deactivating towards electrophilic attack, meaning that reactions will require more forcing conditions compared to benzene (B151609) itself. byjus.comlibretexts.org

The chloro group is a deactivating, yet ortho-, para-directing substituent. Conversely, the nitroso group is a strongly deactivating, meta-directing group. In the case of 1-chloro-3-nitrosobenzene, the directing effects of the two groups must be considered in tandem. The positions ortho and para to the chlorine atom are C2, C4, and C6. The positions meta to the nitroso group are C5 and C1 (already substituted).

Therefore, electrophilic attack will be directed to the positions that are ortho or para to the chloro group and not significantly deactivated by the nitroso group. The most likely positions for substitution are C4 and C6, which are ortho and para to the chlorine atom, respectively, and also ortho to the nitroso group. The C2 position is sterically hindered by the adjacent chloro and nitroso groups. The C5 position, while meta to the nitroso group, is also meta to the chloro group, making it less favored.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-chloro-3-nitrosobenzene

| Position of Attack | Influence of Chloro Group (at C1) | Influence of Nitroso Group (at C3) | Predicted Outcome |

| C2 | Ortho (favorable) | Ortho (unfavorable) | Disfavored due to strong deactivation and steric hindrance |

| C4 | Para (favorable) | Ortho (unfavorable) | Favored position |

| C5 | Meta (unfavorable) | Meta (favorable) | Disfavored |

| C6 | Ortho (favorable) | Para (unfavorable) | Favored position |

Nucleophilic Reactivity of the Nitroso Group

The nitroso group is characterized by its ability to act as a nucleophile through its nitrogen or oxygen atoms, and also as an electrophile at the nitrogen atom, making it susceptible to nucleophilic attack. at.ua This dual reactivity is central to many of its characteristic transformations.

Aromatic nitroso compounds can be readily reduced to the corresponding aromatic amines. This transformation is a key step in the synthesis of many substituted anilines. For 1-chloro-3-nitrosobenzene, reduction would yield 3-chloroaniline (B41212). A variety of reducing agents can be employed for this purpose. While specific studies on the reduction of 1-chloro-3-nitrosobenzene are not prevalent, the reduction of the analogous 1-chloro-3-nitrobenzene (B92001) to 3-chloroaniline is well-documented and the same reagents are expected to be effective. at.uawikipedia.org Common methods include catalytic hydrogenation or the use of metal/acid combinations.

Table 2: General Reagents for the Reduction of Aromatic Nitroso Compounds to Aromatic Amines

| Reagent | Conditions | Product from 1-chloro-3-nitrosobenzene |

| H₂/Pd, Pt, or Ni | Catalytic amount of metal, various pressures and temperatures | 3-chloroaniline |

| Fe/HCl | Acidic medium | 3-chloroaniline |

| Sn/HCl | Acidic medium | 3-chloroaniline |

| Na₂S₂O₄ (Sodium dithionite) | Aqueous or alcoholic solution | 3-chloroaniline |

Nitrosoarenes can undergo reductive dimerization to form azoxybenzenes. This reaction can be achieved using various reducing agents or can even proceed without additional reagents under certain conditions. The electronic nature of the substituents on the aromatic ring can influence the rate of this reaction. Electron-withdrawing groups, such as the chloro group in 1-chloro-3-nitrosobenzene, are known to enhance the reactivity of nitrosobenzenes in this dimerization process. The expected product from the reductive dimerization of 1-chloro-3-nitrosobenzene would be 3,3'-dichloroazoxybenzene.

Table 3: Conditions for Reductive Dimerization of Nitrosoarenes

| Reagent/Condition | Description | Expected Product from 1-chloro-3-nitrosobenzene |

| Heat in solvent (e.g., isopropanol) | No additional catalyst required | 3,3'-dichloroazoxybenzene |

| DIPEA in H₂O | Mild, environmentally friendly conditions | 3,3'-dichloroazoxybenzene |

| Proline organocatalyst in a microfluidic reactor | Continuous flow synthesis | 3,3'-dichloroazoxybenzene |

Pericyclic Reactions

Aromatic nitroso compounds can act as powerful dienophiles in [4+2] cycloaddition reactions, known as the nitroso Diels-Alder reaction. nih.gov The nitroso group provides the 2π-electron system for the cycloaddition. The reactivity of the nitroso dienophile is enhanced by the presence of electron-withdrawing groups on the aromatic ring. Therefore, 1-chloro-3-nitrosobenzene, with its electron-withdrawing chloro substituent, is expected to be a reactive dienophile. It would react with a conjugated diene to form a six-membered heterocyclic ring containing a nitrogen-oxygen bond.

Table 4: Generalized Nitroso Diels-Alder Reaction

| Diene | Dienophile | Product Type |

| Conjugated Diene (e.g., 1,3-butadiene) | 1-chloro-3-nitrosobenzene | 1,2-oxazine derivative |

The reaction with an unsymmetrical diene would lead to questions of regioselectivity. The electronic nature of the substituents on both the diene and the dienophile would determine the major regioisomer formed.

Condensation Reactions

The nitroso group readily participates in condensation reactions with various nucleophiles. Two notable examples are the Mills reaction and the Ehrlich-Sachs reaction.

The Mills reaction involves the condensation of a nitroso compound with an aniline (B41778) to form an azobenzene (B91143). wikipedia.orgbeilstein-journals.org This reaction is most efficient when the nitrosobenzene (B162901) possesses electron-withdrawing groups and the aniline has electron-donating groups. beilstein-journals.org Thus, 1-chloro-3-nitrosobenzene would be a suitable substrate for this reaction, reacting with an electron-rich aniline to produce an unsymmetrical azobenzene.

The Ehrlich-Sachs reaction is the condensation of a nitroso compound with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orghw.ac.uk This reaction leads to the formation of an imine. 1-chloro-3-nitrosobenzene would be expected to react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base.

Table 5: Condensation Reactions of 1-chloro-3-nitrosobenzene

| Reaction Name | Reactant | Product Type |

| Mills Reaction | Aniline (or substituted aniline) | Azobenzene derivative |

| Ehrlich-Sachs Reaction | Active methylene compound (e.g., malononitrile) | Imine derivative |

Baeyer-Mills Condensation with Anilines for Azobenzene Synthesis

The Baeyer-Mills condensation is a classic method for the synthesis of unsymmetrical azobenzenes through the reaction of a nitrosobenzene derivative with an aniline. nih.govbeilstein-journals.org This reaction is generally facilitated by acidic or basic conditions. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the aniline on the nitroso group. nih.govresearchgate.net

In the case of 1-chloro-3-nitrosobenzene, the chlorine atom acts as an electron-withdrawing group, which is expected to enhance the electrophilicity of the nitroso group. This heightened electrophilicity makes it more susceptible to nucleophilic attack by anilines. Consequently, 1-chloro-3-nitrosobenzene is predicted to be a good substrate for the Baeyer-Mills reaction, particularly when paired with electron-rich anilines. nih.govbeilstein-journals.org The reaction is anticipated to proceed efficiently to yield the corresponding unsymmetrical 3-chloroazobenzene derivatives.

The general course of the Baeyer-Mills reaction can be influenced by various factors, including the solvent, temperature, and the nature of the substituents on both the nitrosobenzene and the aniline. nih.govorganic-chemistry.org For instance, studies on the continuous flow synthesis of azobenzenes via the Baeyer-Mills reaction have shown that temperature and residence time are critical parameters for optimizing product yield. beilstein-journals.org

Table 1: Predicted Reactivity in Baeyer-Mills Condensation

| Reactant 1 | Reactant 2 | Expected Product | Predicted Reactivity |

| Benzene, 1-chloro-3-nitroso- | Aniline | 3-Chloroazobenzene | High |

| Benzene, 1-chloro-3-nitroso- | p-Toluidine | 3-Chloro-4'-methylazobenzene | Very High |

| Benzene, 1-chloro-3-nitroso- | p-Nitroaniline | 3-Chloro-4'-nitroazobenzene | Low |

This table is predictive and based on general principles of the Baeyer-Mills reaction.

Ehrlich-Sachs Reaction with Active Methylene Compounds

The Ehrlich-Sachs reaction involves the condensation of an aromatic nitroso compound with a compound containing an active methylene group, leading to the formation of anils (azomethines) or nitrones. drugfuture.comwikipedia.org This reaction is typically base-catalyzed. drugfuture.com The active methylene group, flanked by two electron-withdrawing groups, is readily deprotonated to form a carbanion, which then acts as a nucleophile, attacking the nitroso group. cas.cnrsc.org

Given the electron-withdrawing nature of the chlorine atom in 1-chloro-3-nitrosobenzene, the nitroso group is activated towards nucleophilic attack. Therefore, it is expected to react readily with various active methylene compounds such as malonic esters, cyanoacetates, and β-diketones in the presence of a suitable base. drugfuture.comhw.ac.uk The reaction with a compound like phenylacetonitrile (B145931) would be expected to yield the corresponding imine. wikipedia.org The choice of solvent and base can influence the product distribution, with some conditions favoring the formation of anils while others may lead to nitrones or other byproducts. sciencemadness.org

Table 2: Expected Products in the Ehrlich-Sachs Reaction

| Reactant 1 | Reactant 2 | Expected Product Type |

| Benzene, 1-chloro-3-nitroso- | Diethyl malonate | Anil or Nitrone |

| Benzene, 1-chloro-3-nitroso- | Ethyl cyanoacetate | Anil or Nitrone |

| Benzene, 1-chloro-3-nitroso- | Acetylacetone | Anil or Nitrone |

This table is predictive and based on the general mechanism of the Ehrlich-Sachs reaction.

Coordination Chemistry and Ligand Reactivity

Redox Non-Innocence in Metal Complexes

Nitrosoarenes, including 1-chloro-3-nitrosobenzene, are known to function as "redox non-innocent" ligands in coordination complexes with transition metals. nih.govacs.orgnih.gov This means that the ligand can exist in multiple oxidation states within a complex, and the oxidation state of the metal center may not be easily assigned. researchgate.net The nitrosoarene can be present as a neutral molecule (ArNO)⁰, a radical anion (ArNO)•¹⁻, or a dianion (ArNO)²⁻. acs.orgnih.gov

The coordination of 1-chloro-3-nitrosobenzene to a metal center can result in electron transfer between the metal and the ligand. For instance, coordination to an electron-rich metal center can lead to the reduction of the nitroso ligand. dntb.gov.ua The specific oxidation state of the coordinated ligand can be characterized by various spectroscopic and structural parameters, such as N-O and M-N bond lengths and N-O stretching frequencies. acs.orgnih.gov The electron-withdrawing chloro substituent in 1-chloro-3-nitrosobenzene would likely influence the redox potential of the ligand and the stability of its different oxidation states when coordinated to a metal.

Unimolecular Decomposition Pathways and Kinetics

C₆H₅NO → C₆H₅• + NO

A computational study on the decomposition of nitrobenzene (B124822) has shown that C-N bond fission is the dominant pathway at temperatures above 850 K. nih.gov At lower temperatures, a pathway involving rearrangement to an isomer followed by elimination of HONO can become competitive. nih.gov For 1-chloro-3-nitrosobenzene, a similar C-N bond scission is expected to be a major decomposition route. The presence of the chlorine atom may influence the bond dissociation energy of the C-N bond and thus affect the rate of decomposition.

The kinetics of decomposition of nitroaromatic compounds can be complex, often involving competing reactions and potential surface catalysis. nist.gov Detailed kinetic modeling, often in conjunction with experimental studies under controlled conditions, is necessary to fully elucidate the decomposition mechanism and determine the rate constants. acs.org For instance, the decomposition of some nitroalkanes has been shown to proceed via a five-center elimination of HONO. capes.gov.br

Spectroscopic Characterization Techniques and Applications in Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

No specific infrared (IR) or Raman spectroscopic data for Benzene (B151609), 1-chloro-3-nitroso- could be retrieved. This type of analysis would typically reveal information about the vibrational modes of the molecule, including the characteristic stretching and bending frequencies of the C-Cl and N=O bonds, as well as the vibrations of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no available Nuclear Magnetic Resonance (NMR) data, such as ¹H NMR or ¹³C NMR spectra, for Benzene, 1-chloro-3-nitroso-. Such data would be instrumental in determining the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Structure Confirmation

Detailed mass spectrometry data, including fragmentation patterns and high-resolution mass data for Benzene, 1-chloro-3-nitroso-, is not present in the searched scientific literature. This technique would be crucial for confirming the molecular weight and elemental composition of the compound.

Computational and Theoretical Studies on Benzene, 1 Chloro 3 Nitroso

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure, energy, and other properties.

Ab Initio Methods for Reaction Energetics and Mechanisms

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for reaction energetics and mechanisms.

For Benzene (B151609), 1-chloro-3-nitroso- , ab initio calculations would be invaluable for studying potential chemical transformations. For example, these methods could be used to model the reaction pathway for its dimerization, a common reaction for nitroso compounds, or its reaction with other molecules. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deep understanding of the reaction's feasibility and kinetics.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling and simulation approaches can be used to study the behavior of Benzene, 1-chloro-3-nitroso- in a condensed phase, such as in a solvent or in the solid state.

Molecular dynamics (MD) simulations, for example, could be employed to understand how the molecule interacts with solvent molecules and how these interactions influence its conformation and reactivity. By simulating the movement of atoms over time, MD can provide insights into the dynamic behavior of the molecule.

Structure-Reactivity Relationship Analysis through Computational Descriptors

Computational descriptors, derived from quantum chemical calculations, can provide a more nuanced understanding of these relationships. These descriptors can quantify various electronic and steric properties of the molecule.

Table 2: Examples of Computational Descriptors for Structure-Reactivity Analysis

| Descriptor | Information Provided |

| Mulliken Atomic Charges | Distribution of electron density on each atom |

| Fukui Functions | Local reactivity of different sites in the molecule |

| Steric Parameters (e.g., Taft's Es) | The steric bulk of substituents |

By correlating these descriptors with experimentally observed reaction rates or equilibrium constants for a series of related compounds, a quantitative structure-activity relationship (QSAR) model can be developed. Such a model for Benzene, 1-chloro-3-nitroso- and its analogues would be a powerful tool for predicting the reactivity of new, related compounds.

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Systems

Benzene (B151609), 1-chloro-3-nitroso- serves as a valuable synthon for the creation of diverse heterocyclic frameworks, which are central to medicinal chemistry and materials science. Its reactivity is characterized by its participation in cycloaddition and condensation reactions.

A significant application is in the synthesis of 2,1-benzisoxazoles. In a Lewis acid-catalyzed annulation, 1-chloro-3-nitrosobenzene reacts with glyoxylate (B1226380) esters to form substituted 2,1-benzisoxazoles. nih.govacs.org Research has shown that using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst facilitates this transformation efficiently. acs.orgacs.org The position of the chloro-substituent is critical for the success of this reaction; 1-chloro-3-nitrosobenzene provides the desired benzisoxazole in good yield, whereas the isomeric 4-chloro-nitrosobenzene results in only trace amounts of product. acs.org This highlights the favorable electronic influence of the meta-substituent in this specific electrophilic aromatic substitution pathway. acs.org The reaction proceeds through an unusual umpolung addition of the glyoxylate to the nitrosobenzene (B162901), followed by a Friedel-Crafts-type cyclization. nih.govacs.org

The nitroso group is also a powerful dienophile in [4+2] cycloaddition reactions, specifically the Nitroso Diels-Alder reaction. nih.gov The electron-withdrawing nature of the chloro substituent on 1-chloro-3-nitrosobenzene enhances the electrophilicity of the nitroso group, making it a more reactive dienophile for creating oxazine (B8389632) derivatives. d-nb.info The rate of these cycloaddition reactions is sensitive to the electronic properties of the substituents on the nitrosoarene. nih.gov

Furthermore, like unsubstituted nitrosobenzene, 1-chloro-3-nitrosobenzene is expected to undergo condensation reactions with compounds containing active methylene (B1212753) groups. wikipedia.org One such example is the Ehrlich-Sachs reaction, where condensation with a compound like phenylacetonitrile (B145931) would yield a substituted imine. wikipedia.org These reactions provide a direct route to highly functionalized nitrogen-containing structures.

| Reaction Type | Reactant(s) | Product Class | Key Conditions | Reference |

|---|---|---|---|---|

| Lewis Acid-Catalyzed Annulation | Ethyl glyoxylate | 2,1-Benzisoxazoles | BF₃·Et₂O catalyst | nih.gov, acs.org, acs.org |

| Nitroso Diels-Alder | Dienes (e.g., Thebaine) | 1,2-Oxazines | Typically room temperature | nih.gov |

| Ehrlich-Sachs Condensation | Active methylene compounds (e.g., Phenylacetonitrile) | Imines | Base catalysis | wikipedia.org |

Precursor to Fine Chemicals and Specialty Materials

The synthetic versatility of 1-chloro-3-nitrosobenzene makes it a valuable precursor for a range of fine chemicals and specialty materials. The heterocyclic products derived from its reactions are often intermediates for more complex and high-value molecules.

The 2,1-benzisoxazoles synthesized from 1-chloro-3-nitrosobenzene are particularly important. nih.govacs.org These structures are recognized as key intermediates in the synthesis of important pharmaceuticals, including 1,4-benzodiazepines and quinolines. nih.gov The ability to introduce a chlorine atom at a specific position (position 6 in the resulting benzo[c]isoxazole) offers a handle for further chemical modification. acs.org

Condensation reactions involving nitrosoarenes also lead to valuable classes of compounds. The Mills reaction, which is a condensation with anilines, produces azobenzene (B91143) derivatives. wikipedia.org Azobenzenes are a well-known class of photoswitchable molecules and are used extensively in the development of smart materials, such as photo-responsive polymers and liquid crystals. ub.edu The specific substitution pattern offered by 1-chloro-3-nitrosobenzene allows for the synthesis of tailored azobenzenes with specific electronic and physical properties.

Furthermore, the reduction of nitroso compounds can lead to various products depending on the reaction conditions. Mild reduction typically yields anilines, meaning 1-chloro-3-nitrosobenzene can be a precursor to 3-chloroaniline (B41212). wikipedia.org Dimerization reactions can also occur; for instance, reductive dimerization of nitrosobenzenes is an effective method for preparing substituted azoxybenzenes, which are another class of compounds with applications in liquid crystal materials and polymers. acs.org

| Precursor Reaction | Derived Compound Class | Potential Applications | Reference |

|---|---|---|---|

| Lewis Acid-Catalyzed Annulation | Substituted 2,1-Benzisoxazoles | Pharmaceutical intermediates (e.g., for quinolines, benzodiazepines) | nih.gov |

| Mills Reaction (Condensation with anilines) | Substituted Azobenzenes | Dyes, photoswitchable materials, liquid crystals | ub.edu, wikipedia.org |

| Reductive Dimerization | Substituted Azoxybenzenes | Liquid crystals, polymers, synthetic intermediates | acs.org |

| Reduction | 3-Chloroaniline | Agrochemicals, pharmaceuticals, dyes | wikipedia.org |

Catalytic Roles of Nitrosobenzene Derivatives in Chemical Transformations

While 1-chloro-3-nitrosobenzene is typically a reactant or intermediate, the broader class of nitrosobenzene derivatives plays a crucial role as key intermediates in important catalytic cycles. Their transient formation is fundamental to one of the most significant industrial chemical transformations: the catalytic hydrogenation of nitroaromatics.

The production of aniline (B41778) and its derivatives from the hydrogenation of nitroaromatics is a cornerstone of the chemical industry, providing monomers for polyurethanes, dyes, and pharmaceuticals. nih.gov The mechanism of this reaction is highly dependent on the metal catalyst employed. On non-noble metals like nickel, the reaction is understood to proceed through the direct dissociation of a N-O bond in the adsorbed nitrobenzene (B124822), which generates a nitrosobenzene intermediate on the catalyst surface. nih.gov This nitroso species is then rapidly hydrogenated to the corresponding aniline. nih.gov

In contrast, on noble metals such as palladium, the activation of the nitro group requires the presence of hydrogen. nih.gov Even in these systems, nitrosobenzene is a key intermediate that is formed and consumed during the reaction sequence. Studies on bimetallic catalysts, such as copper-palladium supported on silica (B1680970) (CuPd/SiO₂), have shown high reactivity for aniline formation, with nitrosobenzene observed as an intermediate species that is fully hydrogenated as the reaction temperature increases. nih.gov The efficiency and selectivity of these catalytic systems are therefore directly linked to the formation and subsequent reaction of the nitrosoarene intermediate on the metal surface.

| Catalyst System | Proposed Mechanism for Nitrosoarene Formation | Observed Intermediates | Reference |

|---|---|---|---|

| Ni/SiO₂ | Direct N-O bond dissociation of adsorbed nitroaromatic | Nitrosobenzene | nih.gov |

| Pd/SiO₂ | Hydrogen-assisted activation of the nitro group | Aniline forms rapidly, but nitrosobenzene is a proposed intermediate | nih.gov |

| CuPd/SiO₂ (bimetallic) | Hydrogen-assisted activation | Nitrosobenzene, Aniline | nih.gov |

Future Research Perspectives and Emerging Challenges in Nitrosoarene Chemistry

Development of Asymmetric Syntheses

A significant frontier in nitrosoarene chemistry is the development of asymmetric syntheses to control the stereochemical outcome of reactions. Enantioselective synthesis is crucial in modern chemistry, particularly in the pharmaceutical industry, where different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org For nitrosoarenes, this has led to the exploration of several catalytic asymmetric reactions.

The asymmetric nitroso-Diels-Alder reaction is a powerful tool for the synthesis of 3,6-dihydro-1,2-oxazines, which are valuable precursors to 1-amino-4-hydroxy-2-ene derivatives. researchgate.net Recent advancements have seen the use of chiral catalysts, such as copper(I)-DTBM-Segphos complexes and chiral phosphoric acids, to achieve high yields with excellent regio-, diastereo-, and enantioselectivities. researchgate.net Notably, catalyst control can even reverse the regioselectivity compared to the non-catalyzed reaction, a phenomenon confirmed by DFT calculations. researchgate.net

Another key area is the asymmetric nitroso aldol (B89426) reaction , which provides access to optically active α-aminoxy and α-hydroxyamino carbonyl compounds. researchgate.netcsic.es This reaction can be directed to be either N-selective (forming α-hydroxyamino products) or O-selective (forming α-aminoxy products) through the use of chiral metal catalysts or organocatalysts. csic.es For instance, chiral phosphine-silver complexes have been successfully employed in catalytic asymmetric N-nitroso aldol reactions of alkenyl trifluoroacetates with nitrosoarenes to produce α-hydroxyamino ketones with high enantiomeric excess. researchgate.net The development of these catalytic systems is a major step towards the practical synthesis of a wide range of chiral amino and hydroxy carbonyl derivatives. csic.es

Future work in this area will likely focus on expanding the scope of these reactions to a wider range of substrates and developing even more efficient and selective catalysts. The use of chiral auxiliaries, which are organic compounds that can be temporarily attached to a starting material to direct a diastereoselective reaction, also presents a viable strategy, although it requires additional synthetic steps. wikipedia.org

Exploration of Photochemical Reactivity

The photochemical reactivity of nitroarenes and their derivatives, including nitrosoarenes, is a rapidly growing field of interest. nih.govrsc.org Photochemistry offers a green and effective synthetic methodology, often allowing for reactions to occur under mild conditions. acs.orgrsc.org Recent research has demonstrated that photo-induced redox reactions between nitroarenes and amines can trigger cascade processes to form complex heterocyclic structures like isoxazolidine (B1194047) derivatives with high efficiency. rsc.org

Specifically for nitrosoarenes, photochemical methods are being developed for their synthesis. A novel approach involves the photochemical rearrangement of o-nitrophenylimines to generate nitrosoarenes. nih.govacs.org This process is facilitated by a photochemically triggered electron transfer, leading to an internal redox reaction that forms both a nitroso group and a new amide group. nih.govnih.gov This method highlights the potential of photochemistry to access these unstable intermediates in a controlled manner. The efficiency of such photochemical reactions can be influenced by the solvent and the structure of the starting material. nih.gov

Future research will likely delve deeper into the mechanisms of these photochemical transformations and expand their application to a broader range of nitrosoarene derivatives. Understanding the influence of light intensity, wavelength, and reaction medium will be crucial for optimizing these processes and discovering new photochemical pathways for the synthesis and functionalization of nitrosoarenes. nih.govacs.org

Integration into Flow Chemistry Platforms for Scalable Synthesis

The inherent instability of many nitrosoarenes presents a significant challenge for their synthesis and use in traditional batch processes. nih.govacs.org Flow chemistry offers a compelling solution to this problem. By performing reactions in continuous-flow reactors, unstable intermediates can be generated and used in situ, minimizing decomposition and improving safety. researchgate.net

A significant breakthrough has been the development of a continuous flow synthesis of nitrosoarenes via the photochemical rearrangement of aryl imines. nih.govacs.orgnih.gov This method utilizes high-power LED lamps emitting at 365 nm to irradiate the reaction mixture as it flows through a tube. nih.govacs.org The use of flow photochemistry allows for a robust and efficient process to access these otherwise elusive intermediates. nih.govacs.org The choice of solvent is critical, with trifluoroethanol (TFE) showing superior results due to its ability to stabilize the nitroso species through hydrogen bonding. nih.govacs.org

This flow-based approach is not only safer and more efficient but also highly scalable. Researchers have demonstrated the ability to produce gram quantities of nitroso compounds with high throughput, which is essential for their practical application in organic synthesis. nih.govacs.orgacs.org The integration of flow chemistry with photochemistry represents a powerful synergy for the synthesis of unstable compounds like nitrosoarenes.

Future directions in this area will likely involve the development of more sophisticated multi-step flow systems that can generate nitrosoarenes and then immediately use them in subsequent reactions, all within a single, continuous process. This would further enhance the efficiency and utility of these versatile synthetic building blocks.

Elucidation of Complex Reaction Networks

The rich reactivity of nitrosoarenes allows them to participate in a variety of complex reaction networks. rsc.org They can act as electrophiles, nucleophiles, diradicals, and radical acceptors, leading to a wide array of products. researchgate.netrsc.org Understanding and controlling these reaction networks is a key challenge and a significant area of future research.

Nitrosoarenes are known to participate in:

Cyclization reactions , such as the Diels-Alder reaction, to form heterocyclic compounds. researchgate.net

Dimerization , where they can form cis- and trans-azodioxy dimers, which can affect their reactivity and stability. nih.govacs.org

Reactions at the nitrogen or oxygen terminus , leading to a variety of functionalized products. rsc.org

Radical reactions , which provide a powerful platform for the construction of sterically hindered secondary amines and valuable N-heterocycles. rsc.org

Recent reviews have begun to comprehensively map the diverse reaction pathways of nitrosoarenes, providing a valuable resource for researchers. rsc.orgrsc.org The study of these networks is not only crucial for predicting reaction outcomes but also for discovering novel transformations. For example, the scale-up of a flow synthesis of a nitroso species led to the isolation of an unexpected side product, revealing a previously unknown reaction pathway involving a formal [2+2] cycloaddition and cycloreversion. acs.org

Future research will undoubtedly focus on using computational tools, such as DFT calculations, to model and predict the behavior of nitrosoarenes in complex reaction environments. researchgate.net This, combined with experimental studies, will allow for a deeper understanding of their reactivity and enable the rational design of new synthetic methodologies that harness the unique properties of the nitroso group.

Q & A

Q. How can researchers design a synthesis route for 1-chloro-3-nitrosobenzene, considering the instability of nitroso groups?

-

Methodology : Nitroso compounds are typically synthesized via controlled oxidation of primary amines or reduction of nitro compounds. For chloronitrosobenzene derivatives, a plausible route involves diazotization of 3-chloroaniline followed by oxidation under low-temperature conditions (0–5°C) to avoid dimerization. Use spectroscopic monitoring (e.g., in situ IR for NO group detection at ~1500 cm⁻¹) to confirm intermediate formation 16.

A-level 化学 牛津AQA CHEMISTRY 27.3 Reactions of arenes21:40 -

Experimental Design : Employ inert atmospheres (N₂/Ar) and light-sensitive protocols to prevent decomposition. Validate purity via HPLC coupled with UV-Vis detection (λmax ~250–300 nm for nitroso absorption bands) .

Q. What analytical techniques are critical for confirming the structure of 1-chloro-3-nitrosobenzene?

- Key Techniques :

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M]⁺ at m/z 157.5 for C₆H₄ClNO) and characteristic fragmentation patterns (e.g., loss of NO or Cl groups) .

- NMR Spectroscopy : Use ¹H NMR to detect aromatic proton splitting patterns (meta-substitution) and ¹³C NMR to resolve Cl and NO substituent effects on ring carbons .

- IR Spectroscopy : Confirm NO stretching vibrations (~1500–1600 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

Q. How should researchers design toxicity assessments for nitrosobenzene derivatives in laboratory settings?

- Protocol : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodent models). Prioritize in vitro assays (e.g., Ames test for mutagenicity) due to nitroso compounds’ carcinogenic potential. Use gas chromatography (GC-MS) to quantify residual compound in biological samples .

Advanced Research Questions

Q. How do substituents (Cl, NO) influence the electronic structure and reactivity of 1-chloro-3-nitrosobenzene in electrophilic substitution reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict regioselectivity. Compare with experimental kinetic data (e.g., nitration or halogenation rates) .

- Spectroscopic Validation : Use Hammett substituent constants (σ⁺) to correlate electronic effects with reaction outcomes. Monitor intermediate stabilization via time-resolved UV-Vis spectroscopy .

Q. How can conflicting thermochemical data (e.g., bond dissociation energies) for chloronitrosobenzene derivatives be resolved?

- Data Reconciliation :

- Cross-validate experimental values (e.g., calorimetry) with high-level ab initio calculations (e.g., CCSD(T)).

- Analyze discrepancies using error margin assessments (e.g., ±2 kcal/mol for DFT vs. experimental) .

- Reference benchmark studies on analogous systems (e.g., nitrobenzene vs. nitrosobenzene stability) .

Q. What mechanistic insights explain the dimerization tendency of nitrosobenzene derivatives, and how can this be suppressed?

- Mechanistic Study :

- Monitor dimerization kinetics via NMR or Raman spectroscopy under varying temperatures and solvents (e.g., polar aprotic vs. non-polar).

- Introduce steric hindrance (e.g., ortho-substituents) or stabilizing agents (e.g., crown ethers) to inhibit dimer formation .

Data Analysis and Interpretation

Q. How can researchers interpret contradictory mass spectral data for 1-chloro-3-nitrosobenzene across different ionization methods?

- Approach :

- Compare electron ionization (EI) and chemical ionization (CI) spectra to distinguish molecular ions from fragments.

- Use high-resolution MS (HRMS) to resolve isobaric interferences (e.g., Cl vs. NO isotopic patterns) .

Q. What strategies optimize the separation of 1-chloro-3-nitrosobenzene from by-products in chromatographic analyses?

- Chromatography Optimization :

- Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution).

- Adjust pH (e.g., 0.1% trifluoroacetic acid) to enhance peak symmetry for nitroso compounds .

Safety and Handling

Q. What precautions are critical when handling nitrosobenzene derivatives in laboratory settings?

- Safety Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.